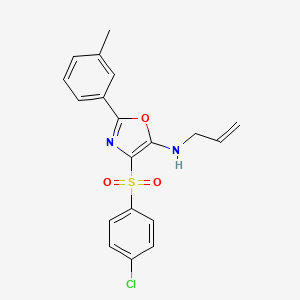

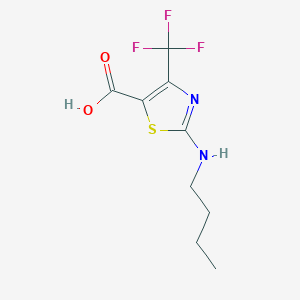

2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C20H17ClFN3O5S2 and its molecular weight is 497.94. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Compounds with structural features akin to the query compound, such as sulfonamide derivatives, have been studied for their potential in cancer treatment. Sulfonamide derivatives, due to their versatile synthons, have shown cytotoxic activity against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines, indicating potential therapeutic applications in oncology M. Ghorab et al., 2015.

Herbicidal Activity

Novel triazolinone derivatives, including those with sulfonamide phenyl groups, have been designed as Protox inhibitors, demonstrating significant herbicidal activities. This research suggests potential agricultural applications for controlling broadleaf weeds in rice fields, demonstrating the versatility of sulfonamide derivatives in herbicide development Yan-ping Luo et al., 2008.

Antimicrobial Agents

The oxazolidinone class, including analogs like U-100592 and U-100766, which share a structural motif with the query compound, has been identified for its antibacterial activities against a variety of clinically important pathogens. This highlights the compound's potential application in the development of new antimicrobial agents G. Zurenko et al., 1996.

Environmental Science

Research on metolachlor and alachlor, compounds that share functional groups with the query compound, provides insights into the environmental fate and transport of such chemicals. Studies on their breakdown in aquatic systems can inform environmental monitoring and pollution control strategies, relevant to understanding the environmental impact of similar sulfonamide derivatives W. Graham et al., 1999.

Chemical Synthesis and Drug Design

Sulfonamide derivatives, including those with complex heterocyclic structures, are crucial in drug design and development, offering a wide range of biological activities. Their synthesis and evaluation for antitumor, antimicrobial, and anti-inflammatory activities are fundamental in medicinal chemistry, providing a foundation for the development of new therapeutic agents H. Hafez et al., 2017.

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidine-2-thiol with N-(5-fluoro-2-methylphenyl)acetamide in the presence of a suitable base.", "Starting Materials": [ "5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidine-2-thiol", "N-(5-fluoro-2-methylphenyl)acetamide", "Suitable base" ], "Reaction": [ "To a solution of 5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidine-2-thiol (1.0 equiv) in a suitable solvent, add a suitable base (1.2 equiv) and stir for 10 minutes at room temperature.", "Add N-(5-fluoro-2-methylphenyl)acetamide (1.1 equiv) to the reaction mixture and stir for 24 hours at room temperature.", "Quench the reaction with water and extract the product with a suitable organic solvent.", "Purify the product by column chromatography to obtain the desired compound 2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide." ] } | |

CAS No. |

931744-39-7 |

Molecular Formula |

C20H17ClFN3O5S2 |

Molecular Weight |

497.94 |

IUPAC Name |

2-[[5-(3-chloro-4-methoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide |

InChI |

InChI=1S/C20H17ClFN3O5S2/c1-11-3-4-12(22)7-15(11)24-18(26)10-31-20-23-9-17(19(27)25-20)32(28,29)13-5-6-16(30-2)14(21)8-13/h3-9H,10H2,1-2H3,(H,24,26)(H,23,25,27) |

InChI Key |

DJKZZLMRQSBHQP-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)F)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC(=C(C=C3)OC)Cl |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-[(Z)-3-anilino-2-cyano-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2620694.png)

![2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2620695.png)

![3,5-dichloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2620697.png)

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(isopropylsulfonyl)benzamide hydrochloride](/img/structure/B2620700.png)

![1-[2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2620703.png)

![4-benzyl-2-(2-chloro-6-fluorobenzyl)-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2620706.png)

![2-(1,3-dioxoisoindol-2-yl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2620707.png)

![5-[2-(3,5-Dimethyl-4-nitro-pyrazol-1-yl)-ethyl]-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2620715.png)

![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(cyclopentyl)methanone](/img/structure/B2620717.png)